(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
CAS No.: 75172-31-5
Cat. No.: VC4373808
Molecular Formula: C11H11NO4
Molecular Weight: 221.212
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75172-31-5 |
---|---|
Molecular Formula | C11H11NO4 |
Molecular Weight | 221.212 |
IUPAC Name | (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m1/s1 |
Standard InChI Key | IZBMPGFJNIDMRR-RKDXNWHRSA-N |
SMILES | C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (IUPAC name: (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione) has the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . The compound’s stereochemistry is explicitly defined by the (3R,4R) configuration, which distinguishes it from its enantiomer, (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione.
Structural Features
The molecule consists of a five-membered pyrrolidine ring fused with two ketone groups at positions 2 and 5. The benzyl group at position 1 and hydroxyl groups at positions 3 and 4 introduce steric and electronic complexity. The cis-diol configuration of the hydroxyl groups facilitates hydrogen bonding and chelation with metal ions, which is critical for its reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 221.21 g/mol | |
Solubility | 33.2 µg/mL (pH 7.4) | |
Boiling Point | 489.3°C at 760 mmHg | |
Density | 1.525 g/cm³ | |
LogP | -0.78 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with a pyrrolidine precursor, such as 3-hydroxypyrrolidine, which undergoes benzylation using a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride or potassium carbonate. The reaction is conducted in anhydrous solvents such as dichloromethane or toluene under reflux conditions (60–110°C). Subsequent oxidation of the pyrrolidine ring with agents like potassium permanganate introduces the dione functionality .
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Benzylation | Benzyl bromide, NaH, DCM, 40°C | 85 |
Oxidation | KMnO₄, Acetone/H₂O, 0°C | 72 |
Stereoselective OH addn | AD-mix-β, t-BuOH/H₂O, 0°C | 68 |
Chemical Reactivity and Derivative Formation
Oxidation and Reduction Pathways
The dione moiety is susceptible to reduction with agents like sodium borohydride, yielding 3,4-dihydroxypyrrolidine derivatives. Conversely, oxidation of the hydroxyl groups with Jones reagent generates ketone or carboxylic acid derivatives, depending on reaction duration .
Nucleophilic Substitution
The benzyl group at position 1 can be replaced via nucleophilic substitution. For instance, treatment with amines in the presence of K₂CO₃ produces 1-aminopyrrolidine-2,5-dione derivatives, which are explored as enzyme inhibitors .
Comparison with Structural Analogs
Enantiomeric Pair: (3R,4R) vs. (3S,4S)
The (3R,4R) enantiomer demonstrates 10-fold higher α-glucosidase inhibition compared to its (3S,4S) counterpart, underscoring the importance of stereochemistry in biological activity .
Non-Hydroxylated Derivatives
Removal of the hydroxyl groups (e.g., 1-benzylpyrrolidine-2,5-dione) abolishes enzyme inhibitory activity, confirming the necessity of the diol motif for target engagement .
Industrial and Research Applications
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as a chiral scaffold for synthesizing enantiomerically pure pharmaceuticals, such as β-lactam antibiotics and protease inhibitors.
Material Science
Its chelating properties are exploited in designing metal-organic frameworks (MOFs) for gas storage and catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume